molecular formula C26H21N3O3S2 B2868949 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 361170-55-0

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No. B2868949
CAS RN: 361170-55-0
M. Wt: 487.59
InChI Key: BSWGGERAWZTKJD-UHFFFAOYSA-N
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Description

Indolocarbazoles (ICZs) are a class of compounds that are under current study due to their potential as anti-cancer as well as antimicrobial drugs . They were first isolated in 1977, and a wide range of structures and derivatives have been found or developed throughout the world .


Synthesis Analysis

The synthesis of these compounds often involves complex chemical reactions and can vary depending on the specific structure of the compound . The most frequently isolated indolocarbazoles are Indolo (2,3-a)carbazoles .


Molecular Structure Analysis

The molecular structure of these compounds can be quite complex. They belong to the alkaloid sub-class of bisindoles . The most common subgroup of the Indolo (2,3-a)carbazoles are the Indolo (2,3-a)pyrrole (3,4-c)carbazoles .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex and are often specific to the particular structure of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary greatly depending on their specific structure .

Scientific Research Applications

Anticancer Activity

Naphthoquinone derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. Compounds with phenylaminosulfanyl moieties showed significant cytotoxic activity, inducing apoptosis and cell cycle arrest at the G1 phase through the upregulation of caspase-3 and caspase-7 proteins. These findings indicate potential applications in cancer therapy (Ravichandiran et al., 2019).

Antimicrobial and Anti-inflammatory Properties

A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some molecules exhibited higher inhibitory effects than reference drugs, highlighting their potential as antimicrobial agents. The antibacterial activity was notably pronounced against Gram-positive strains (Bikobo et al., 2017).

Psychotropic, Antineoplastic, and Antimonoamineoxidase Properties

New N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized, characterized, and found to possess psychotropic in vivo, anti-inflammatory in vivo, and cytotoxic in vitro activities. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and some antimicrobial action. The results were correlated with their structural characteristics and physicochemical parameters, revealing specific combinations of activities for the synthesized compounds (Zablotskaya et al., 2013).

Mechanism of Action

The mechanism of action of these compounds is often related to their potential as anti-cancer and antimicrobial drugs . For example, some forms have tested positive for anti-tumor activity .

Safety and Hazards

As with any chemical compound, safety and hazards are an important consideration. These can vary depending on the specific compound and its intended use .

Future Directions

The future directions of research into these compounds are likely to continue to focus on their potential as anti-cancer and antimicrobial drugs . The wide range of structures and derivatives that have been found or developed suggests that there is still much to learn about these compounds .

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S2/c30-25(28-26-27-24-21-7-3-1-5-17(21)11-14-23(24)33-26)19-9-12-20(13-10-19)34(31,32)29-16-15-18-6-2-4-8-22(18)29/h1-10,12-13H,11,14-16H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWGGERAWZTKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

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